1-isocyanato-1-methanesulfonylethane
Description
Molecular Formula: C₄H₇NO₃S Molecular Weight: 149.17 g/mol CAS Number: MDLMFCD26312736 (vendor-specific identifier)
1-Isocyanato-1-methanesulfonylethane is an organosulfur compound featuring both an isocyanate (-NCO) group and a methanesulfonyl (-SO₂CH₃) group attached to the same carbon atom. This dual functionality confers unique reactivity:
- The electron-withdrawing sulfonyl group enhances the electrophilicity of the isocyanate moiety, increasing its reactivity toward nucleophiles (e.g., amines, alcohols).
- Applications include use as a crosslinking agent in polymers or as a building block in medicinal chemistry for introducing sulfonyl and isocyanate motifs .
Properties
CAS No. |
2649017-12-7 |
|---|---|
Molecular Formula |
C4H7NO3S |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-isocyanato-1-methanesulfonylethane can be achieved through several methods. One common approach involves the reaction of methanesulfonyl chloride with an appropriate amine to form a sulfonamide intermediate, which is then treated with phosgene to yield the desired isocyanate . Industrial production often relies on the phosgene method due to its efficiency, despite the associated safety concerns . Non-phosgene methods, such as the thermal decomposition of carbamates, are also being explored to mitigate these risks .
Chemical Reactions Analysis
1-Isocyanato-1-methanesulfonylethane undergoes a variety of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: It can be used as a monomer in the production of polyurethanes, where it reacts with polyols.
Common reagents used in these reactions include amines, alcohols, and water, with conditions typically involving mild temperatures and the presence of catalysts to enhance reaction rates . Major products formed from these reactions include ureas, carbamates, and polyurethanes .
Scientific Research Applications
1-Isocyanato-1-methanesulfonylethane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isocyanato-1-methanesulfonylethane involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, such as amines and alcohols, leading to the formation of ureas and carbamates . The methanesulfonyl group can also participate in reactions, particularly in the formation of sulfonamides . These interactions are crucial in its applications in polymer chemistry and bioconjugation .
Comparison with Similar Compounds
Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Structural Features |
|---|---|---|---|---|
| 1-Isocyanato-1-methanesulfonylethane | C₄H₇NO₃S | 149.17 | Isocyanate, Methanesulfonyl | Sulfonyl and isocyanate on same carbon |
| 2-Isocyanato-5-methylfuran | C₆H₅NO₂ | 123.11 | Isocyanate, Furan ring | Heterocyclic aromatic system |
| Hexamethylene diisocyanate | C₈H₁₂N₂O₂ | 168.19 | Two isocyanate groups | Aliphatic chain with terminal -NCO |
| 1-Isocyano-2-(methylsulfanyl)ethane | C₄H₇NS | 101.17 | Isocyano, Methylsulfanyl | Thioether (-S-) instead of sulfonyl |
| 1-(1-Isocyanobut-3-enylsulfonyl)-4-methylbenzene | C₁₂H₁₃NO₃S | 263.30 | Isocyanate, Sulfonyl, Aromatic | Benzene ring with allyl-sulfonyl group |
Key Research Findings
- Electron-Withdrawing Effects : The sulfonyl group in this compound lowers the LUMO energy of the isocyanate group by ~1.2 eV compared to aliphatic isocyanates, accelerating nucleophilic additions .
- Thermal Stability: Compounds with aromatic sulfonyl groups (e.g., 1-(1-isocyanobut-3-enylsulfonyl)-4-methylbenzene) exhibit decomposition temperatures >200°C, whereas aliphatic analogs degrade below 150°C .
- Biological Activity : Sulfonyl-isocyanate hybrids show promise as protease inhibitors, with IC₅₀ values in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
